2-(Quinoxalin-2-yloxy)ethan-1-amine
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Overview
Description
2-(Quinoxalin-2-yloxy)ethan-1-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals, materials science, and catalysis . The compound’s structure consists of a quinoxaline moiety attached to an ethanamine group through an oxygen atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-yloxy)ethan-1-amine typically involves the reaction of quinoxaline derivatives with ethanamine. One common method is the nucleophilic substitution reaction where quinoxaline-2-ol reacts with 2-chloroethanamine under basic conditions . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the same nucleophilic substitution reaction but is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-2-yloxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
2-(Quinoxalin-2-yloxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-2-yloxy)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and antiviral effects . The compound’s quinoxaline moiety is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 2-(Quinoxalin-2-yloxy)ethan-1-amine, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: Structurally similar to quinoxaline, with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-quinoxalin-2-yloxyethanamine |
InChI |
InChI=1S/C10H11N3O/c11-5-6-14-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6,11H2 |
InChI Key |
ZNSWCWPPHHIRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCCN |
Origin of Product |
United States |
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